molecular formula C28H46O6 B044194 methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate CAS No. 61252-49-1

methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Cat. No. B044194
CAS RN: 61252-49-1
M. Wt: 478.7 g/mol
InChI Key: PVFTVSUIBOGJNP-OLZUBPPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a useful research compound. Its molecular formula is C28H46O6 and its molecular weight is 478.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Elucidation and Chemical Synthesis

  • 17βH-Periplogenin Identification : A study isolated a cardiac aglycone named 17βH-Periplogenin from the root bark of Periploca sepium Bunge, demonstrating the compound's structural elucidation and its potential medicinal value derived from traditional Chinese herbal medicine (Yu-wei Zhang et al., 2012).
  • Androsterone Derivatives as Androgen Biosynthesis Inhibitors : Another study synthesized and characterized two androsterone derivatives, highlighting their potential as inhibitors of androgen biosynthesis, thereby contributing to the understanding of steroid chemistry and its implications in biological systems (G. Djigoué et al., 2012).
  • Triorganotin(IV) Derivatives Synthesis : Research on the synthesis and structural elucidation of bioactive triorganotin(IV) derivatives of sodium deoxycholate revealed these compounds' antimicrobial and antitumor activities, emphasizing the role of organotin compounds in medicinal chemistry (F. Shaheen et al., 2014).

Biological Activities and Potential Applications

  • Anticancer Activity : A study on amino acetate functionalized Schiff base organotin(IV) complexes demonstrated significant in vitro cytotoxicity against various human tumor cell lines, suggesting the potential for developing new anticancer drugs (T. S. Basu Baul et al., 2009).

properties

IUPAC Name

methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O6/c1-6-33-26(31)34-19-11-13-27(3)18(15-19)16-23(29)25-21-9-8-20(17(2)7-10-24(30)32-5)28(21,4)14-12-22(25)27/h17-23,25,29H,6-16H2,1-5H3/t17-,18+,19-,20-,21+,22+,23-,25+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFTVSUIBOGJNP-OLZUBPPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1CCC2(C3CCC4(C(C3C(CC2C1)O)CCC4C(C)CCC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1)O)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.